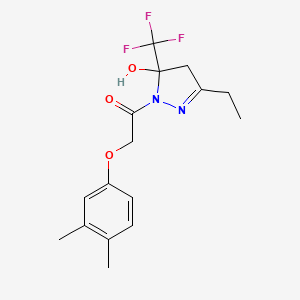![molecular formula C22H18ClF3N2O3S B11624052 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide](/img/structure/B11624052.png)
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a sulfonamide and acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide exhibits unique properties due to the presence of both sulfonamide and acetamide functional groups.
Propriétés
Formule moléculaire |
C22H18ClF3N2O3S |
|---|---|
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-15-7-5-6-10-19(15)27-21(29)14-28(32(30,31)17-8-3-2-4-9-17)20-13-16(22(24,25)26)11-12-18(20)23/h2-13H,14H2,1H3,(H,27,29) |
Clé InChI |
OCXAWMXRADGMQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-ethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11623990.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-[4-(hexyloxy)phenyl]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623991.png)
![dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11623993.png)
![5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11623994.png)
![Ethyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-6-ethoxyquinoline-3-carboxylate](/img/structure/B11624001.png)
![N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanediamide](/img/structure/B11624005.png)
![5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B11624020.png)
![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11624057.png)


![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624062.png)
